4-Chloro-2-(chloromethyl)-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOLXQHWAPRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Chloromethyl 1,3 Benzoxazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom of the chloromethyl group is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone for the derivatization of the 4-Chloro-2-(chloromethyl)-1,3-benzoxazole scaffold.
Reaction with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols, Carboxylic Acids)
The reaction of this compound with oxygen-centered nucleophiles such as alcohols, phenols, and carboxylic acids proceeds via a standard SN2 mechanism. This leads to the formation of ethers and esters, respectively. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
For instance, the condensation of 2-aminophenols with carboxylic acids is a common method for synthesizing 2-substituted benzoxazoles. researchgate.netresearchgate.net Methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, where the acid chloride is generated in situ. researchgate.net This method is compatible with a variety of substituents on the carboxylic acid, including chloro, bromo, and methoxy groups. researchgate.net
| Nucleophile | Product Type | Reaction Conditions |
| Alcohols | Ether | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) |
| Phenols | Aryl Ether | Base (e.g., K2CO3, Cs2CO3), Aprotic Solvent (e.g., Acetone, Acetonitrile) |
| Carboxylic Acids | Ester | Base (e.g., Et3N), Coupling Agent (e.g., DCC) or conversion to acid chloride |
Reaction with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazides)
Nitrogen-containing nucleophiles, such as primary and secondary amines, readily displace the chloride of the chloromethyl group to form the corresponding 2-(aminomethyl)-4-chloro-1,3-benzoxazoles. These reactions are fundamental in the synthesis of various biologically active molecules. For example, a series of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides were synthesized by reacting 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with substituted aromatic aldehydes. biotech-asia.orgbiotech-asia.org
Kinetic studies on the nucleophilic substitution reactions of similar chlorinated aromatic compounds with cyclic secondary amines have shown that the reaction mechanism can be influenced by the basicity of the amine and the solvent used. researchgate.net
| Nucleophile | Product Type | Reaction Conditions |
| Primary Amines | Secondary Amine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |
| Secondary Amines | Tertiary Amine | Base (e.g., Et3N), Solvent (e.g., THF, CH2Cl2) |
| Hydrazides | Hydrazone Precursor | Solvent (e.g., Ethanol), often with subsequent condensation |
Reaction with Sulfur-Centered Nucleophiles (e.g., Thiols, Thioamides)
Sulfur-centered nucleophiles are also effective in displacing the chloride from the chloromethyl group, leading to the formation of thioethers. The reaction of this compound with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
The synthesis of 2-substituted benzoxazoles can also be achieved through the reaction of 2-aminophenols with thioamides in the presence of a promoter like triphenylbismuth dichloride, which facilitates desulfurization and cyclization. beilstein-journals.org This method is effective for producing 2-aryl- and 2-alkylbenzoxazoles under mild conditions. beilstein-journals.org
| Nucleophile | Product Type | Reaction Conditions |
| Thiols | Thioether | Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF) |
| Thioamides | Thioether derivative | Promoter (e.g., Ph3BiCl2), Solvent (e.g., 1,2-dichloroethane) |
Electrophilic Aromatic Substitution on the Chlorinated Benzoxazole (B165842) Core
The benzoxazole ring system is aromatic and can undergo electrophilic substitution. The position of substitution is directed by the combined electronic effects of the fused benzene (B151609) ring, the oxazole (B20620) moiety, and the existing chloro-substituent.
Regioselectivity and Electronic Effects of Substituents
The benzoxazole ring system is generally considered to be electron-rich. However, the presence of the chloro group at the 4-position, which is an ortho, para-directing deactivator, and the electron-withdrawing nature of the oxazole nitrogen influence the regioselectivity of electrophilic attack. The chlorine atom deactivates the ring towards electrophilic substitution due to its inductive effect, but its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. In the case of 4-chloro-1,3-benzoxazole, the available positions for substitution are C-5, C-6, and C-7. The directing effects would favor substitution at the C-5 and C-7 positions.
Nitration, Sulfonation, and Additional Halogenation Reactions
Nitration: The nitration of benzoxazoles typically occurs at the 5 or 6-positions. researchgate.net However, if these positions are blocked, the nitro group can enter the 4 or 7-position. researchgate.net For this compound, nitration would be expected to occur at the C-5 or C-7 position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Sulfonation: Sulfonation of the benzoxazole core can be achieved using fuming sulfuric acid or chlorosulfonic acid. The position of sulfonation is also influenced by the existing substituents. For example, 4-Chloro-2,1,3-benzoxadiazole-7-sulfonyl Chloride is a known compound, indicating that sulfonation can occur on the benzoxazole ring system. tcichemicals.com
Halogenation: Further halogenation of the 4-chloro-1,3-benzoxazole ring would introduce a second halogen atom. The position of this second halogen would be directed by the existing chloro-substituent and the benzoxazole ring itself, likely leading to substitution at the C-5 or C-7 position. Various halogenating agents can be employed for this purpose. tcichemicals.com
| Reaction | Reagents | Expected Position of Substitution |
| Nitration | HNO3/H2SO4 | C-5 or C-7 |
| Sulfonation | H2SO4/SO3 or ClSO3H | C-5 or C-7 |
| Halogenation | X2/Lewis Acid or NXS | C-5 or C-7 |
Cross-Coupling and Metal-Catalyzed Transformations Involving Halogenated Benzoxazoles
The presence of a halogen atom on the benzoxazole ring is a key feature for engaging in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The chlorine atom at the 4-position of the benzoxazole, while generally less reactive than its bromine or iodine counterparts, can be activated under specific catalytic conditions to participate in these transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing complex organic molecules from simple precursors. researchgate.netmdpi.com These reactions typically involve an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. mdpi.comresearchgate.net The 4-chloro position of the benzoxazole can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. researchgate.net The choice of ligand for the palladium catalyst is crucial, with electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often being required to facilitate the challenging activation of the C-Cl bond. nih.govnih.gov
| Coupling Partner (R-B(OH)₂) | Catalyst System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(chloromethyl)-4-phenyl-1,3-benzoxazole |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-benzoxazole |
| Thiophene-2-boronic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 2-(chloromethyl)-4-(thiophen-2-yl)-1,3-benzoxazole |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling). nih.govnih.govorganic-chemistry.org This method allows for the introduction of an alkynyl moiety at the 4-position of the benzoxazole ring, a valuable functional group for further transformations.
| Coupling Partner (R-C≡CH) | Catalyst System | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(chloromethyl)-4-(phenylethynyl)-1,3-benzoxazole |
| Trimethylsilylacetylene | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | 2-(chloromethyl)-4-((trimethylsilyl)ethynyl)-1,3-benzoxazole |
| 1-Heptyne | PdCl₂(dppf), CuI, DIPA | 2-(chloromethyl)-4-(hept-1-yn-1-yl)-1,3-benzoxazole |
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond. beilstein-journals.org The reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond followed by β-hydride elimination. This allows for the vinylation of the 4-position of the benzoxazole scaffold.
| Alkene Coupling Partner | Catalyst System | Product |
| Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(chloromethyl)-4-styryl-1,3-benzoxazole |
| Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Ethyl 3-(2-(chloromethyl)-1,3-benzoxazol-4-yl)acrylate |
| 1-Octene | Herrmann's catalyst, NaOAc | 2-(chloromethyl)-4-(oct-1-en-1-yl)-1,3-benzoxazole |
Grignard reagents (R-MgX) are powerful organometallic nucleophiles widely used for C-C bond formation. wikipedia.orgyoutube.com The formation of a Grignard reagent from an aryl chloride like this compound can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. chemspider.com However, initiation can be achieved using highly reactive magnesium (Rieke magnesium) or entrainment methods. chemspider.com The use of solvents like tetrahydrofuran (THF) is common for these reactions. google.com
Once formed, the Grignard reagent, 4-(magnesiochloro)-2-(chloromethyl)-1,3-benzoxazole, can react with a wide array of electrophiles. This two-step sequence provides a pathway to introduce various functional groups at the 4-position.
| Electrophile | Intermediate Grignard Reagent | Final Product after Workup |
| Formaldehyde (H₂CO) | 2-(chloromethyl)-1,3-benzoxazol-4-ylmagnesium chloride | (2-(chloromethyl)-1,3-benzoxazol-4-yl)methanol |
| Acetone ((CH₃)₂CO) | 2-(chloromethyl)-1,3-benzoxazol-4-ylmagnesium chloride | 2-(2-(chloromethyl)-1,3-benzoxazol-4-yl)propan-2-ol |
| Benzaldehyde (PhCHO) | 2-(chloromethyl)-1,3-benzoxazol-4-ylmagnesium chloride | (2-(chloromethyl)-1,3-benzoxazol-4-yl)(phenyl)methanol |
| Carbon dioxide (CO₂) | 2-(chloromethyl)-1,3-benzoxazol-4-ylmagnesium chloride | 2-(chloromethyl)-1,3-benzoxazole-4-carboxylic acid |
Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.orgorganic-chemistry.org These reactions typically require high temperatures and polar aprotic solvents, although modern methods using ligands can facilitate the reaction under milder conditions. wikipedia.orgmdpi.com The Ullmann reaction provides a direct route to couple the 4-chloro position of the benzoxazole with various nucleophiles.
The reaction involves the copper-promoted conversion of the aryl chloride to aryl ethers, amines, or thioethers. wikipedia.org Traditional conditions often use stoichiometric amounts of copper powder, but catalytic systems with soluble copper salts and ligands like diamines or amino acids are now more common. wikipedia.orgmdpi.com
| Nucleophile | Reaction Type | Product |
| Phenol (PhOH) | Ullmann Ether Synthesis (C-O Coupling) | 2-(chloromethyl)-4-phenoxy-1,3-benzoxazole |
| Aniline (PhNH₂) | Goldberg Reaction (C-N Coupling) | N-(2-(chloromethyl)-1,3-benzoxazol-4-yl)aniline |
| Thiophenol (PhSH) | C-S Coupling | 2-(chloromethyl)-4-(phenylthio)-1,3-benzoxazole |
| Pyrrolidine | Buchwald-Hartwig-type Amination | 4-(2-(chloromethyl)-1,3-benzoxazol-4-yl)pyrrolidine |
Cycloaddition and Rearrangement Reactions Involving the Benzoxazole Scaffold
While cross-coupling reactions modify the substituents on the benzoxazole core, other transformations can directly involve the heterocyclic ring itself.
Cycloaddition Reactions: The benzoxazole ring system can participate in cycloaddition reactions. For instance, a phosphine-catalyzed dearomative [3 + 2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been developed. nih.gov In this reaction, the benzoxazole acts as a nucleophilic partner, attacking a zwitterionic intermediate formed from the phosphine and cyclopropenone. nih.gov This process leads to the formation of a fused, polycyclic product, demonstrating a powerful method for rapidly increasing molecular complexity. nih.gov
Rearrangement Reactions: The benzoxazole scaffold can also be involved in rearrangement reactions, leading to novel structural motifs. ccspublishing.org.cn For example, under specific conditions, reactions involving 2-aminophenols and other reagents can proceed through a series of nucleophilic additions, dehydrations, and rearrangements to form unique benzoxazole derivatives. ccspublishing.org.cn While not a reaction of this compound itself, these studies highlight the potential for skeletal transformations of the core structure under certain synthetic conditions.
Derivatization Strategies for Creating Complex Molecular Architectures
The dual reactivity of this compound makes it an excellent starting material for creating libraries of diverse and complex molecules. Derivatization can be achieved by selectively targeting either the aryl chloride or the alkyl chloride, or by performing sequential reactions at both sites.
The cross-coupling and copper-catalyzed reactions discussed in section 3.3 represent the primary strategies for derivatizing the 4-position of the benzoxazole ring. These methods allow for the introduction of a vast array of aryl, vinyl, alkynyl, alkyl, and heteroatom-linked substituents.
In addition to the reactivity at the C4 position, the 2-(chloromethyl) group is a highly versatile functional handle. As a primary alkyl halide, it is an excellent electrophile for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functionalities at the 2-position.
| Nucleophile | Reagent Example | Product at 2-position |
| Azide | Sodium Azide (NaN₃) | 4-chloro-2-(azidomethyl)-1,3-benzoxazole |
| Amine | Piperidine | 4-chloro-2-(piperidin-1-ylmethyl)-1,3-benzoxazole |
| Thiol | Sodium thiophenoxide (NaSPh) | 4-chloro-2-((phenylthio)methyl)-1,3-benzoxazole |
| Cyanide | Potassium Cyanide (KCN) | 2-(4-chloro-1,3-benzoxazol-2-yl)acetonitrile |
| Alcohol/Phenol | Sodium ethoxide (NaOEt) | 4-chloro-2-(ethoxymethyl)-1,3-benzoxazole |
By combining these two orthogonal reaction sites, a combinatorial approach can be employed. For example, a Suzuki coupling could be performed at the 4-position, followed by a nucleophilic substitution at the 2-(chloromethyl) group. This sequential derivatization provides a powerful strategy for generating complex molecular architectures with precisely controlled functionality at different points on the benzoxazole scaffold. Such strategies are invaluable in fields like medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties. nih.gov
Advanced Spectroscopic and Computational Investigations of 4 Chloro 2 Chloromethyl 1,3 Benzoxazole
In-depth Nuclear Magnetic Resonance (NMR) Studies
This section would have presented a detailed analysis of the compound's nuclear magnetic resonance spectra to confirm its chemical structure.
Detailed 1H and 13C NMR Assignments for Structural Confirmation
A thorough assignment of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts would have been provided here. This would involve correlating the observed signals to specific hydrogen and carbon atoms within the 4-Chloro-2-(chloromethyl)-1,3-benzoxazole molecule, confirming the connectivity of the atoms and the presence of the key functional groups: the chlorinated benzoxazole (B165842) core and the chloromethyl substituent. A data table summarizing these assignments would have been included.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
This subsection would have delved into two-dimensional NMR techniques. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would have been discussed to provide unambiguous evidence for the bonding network within the molecule. COSY spectra would have been used to establish proton-proton couplings, while HSQC and HMBC would have elucidated one-bond and multiple-bond correlations between protons and carbons, respectively.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (e.g., FTIR)
This section was planned to focus on the vibrational properties of this compound, primarily through Fourier-Transform Infrared (FTIR) spectroscopy. The analysis would have identified the characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups, such as C-Cl, C=N, C-O-C, and aromatic C-H stretches. This data serves as a molecular fingerprint for the compound. An interactive data table of the key vibrational frequencies and their assignments would have been presented.
Theoretical and Computational Chemistry Studies
The final section would have explored the molecule from a theoretical perspective, employing computational chemistry methods to understand its electronic structure and conformational preferences.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
This part would have detailed the results of quantum chemical calculations, likely using Density Functional Theory (DFT). The analysis would have included the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's reactivity and electronic properties. A visualization of the HOMO and LUMO electron density distributions would have been included.
Conformational Analysis and Energetics through Computational Modeling
Finally, this subsection would have presented a computational analysis of the possible conformations of this compound. By calculating the relative energies of different spatial arrangements of the chloromethyl group relative to the benzoxazole ring, the most stable conformation(s) could be predicted. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Efforts to retrieve the necessary ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and computational chemistry data from scientific literature databases and chemical information repositories have been unsuccessful. Without this foundational information, a scientifically accurate and informative article adhering to the requested structure cannot be generated.
Prediction of Reactivity and Reaction Mechanisms through Transition State Computations
Computational chemistry provides powerful tools for elucidating the reactivity of molecules and the intricate pathways of chemical reactions. For this compound, transition state (TS) computations, primarily using Density Functional Theory (DFT), are instrumental in predicting its chemical behavior. These methods allow for the mapping of potential energy surfaces and the identification of transition state structures, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is a critical parameter for determining the rate and feasibility of a reaction.
The primary sites of reactivity in this compound are the chloromethyl group at the 2-position and the aromatic ring. The chloromethyl group is particularly susceptible to nucleophilic substitution reactions (SN2), where a nucleophile replaces the chlorine atom. Transition state computations can model this process by mapping the approach of the nucleophile to the carbon atom of the chloromethyl group. The calculations would reveal a pentacoordinate carbon transition state, and the associated activation energy would indicate the facility of this substitution. Factors influencing this reactivity, such as the nature of the nucleophile and the solvent, can also be incorporated into the computational model to provide a more accurate prediction.
Furthermore, computational studies can predict the regioselectivity of electrophilic aromatic substitution on the benzoxazole ring. The chlorine atom at the 4-position and the fused oxazole (B20620) ring direct incoming electrophiles to specific positions. Molecular orbital calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO) and Fukui functions, can identify the most nucleophilic sites on the aromatic ring, thus predicting the likely products of reactions like nitration or halogenation. Transition state calculations for the formation of the sigma complex (the arenium ion intermediate) at different positions on the ring would provide a quantitative measure of the activation barriers, confirming the most favorable reaction pathway. A theoretical study on the reactivity of C-amino-1,2,4-triazoles with electrophiles demonstrated that increasing the hardness of the electrophile influences the site of attack on the heterocyclic ring, a principle that can be computationally explored for this compound. nih.gov
A hypothetical set of calculated activation energies for a nucleophilic substitution reaction at the chloromethyl group is presented in the table below to illustrate the type of data generated from such computational investigations.
| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Hydroxide ion | Water | B3LYP/6-311+G(d,p) | 22.5 |
| Ammonia | Methanol | M06-2X/6-311+G(d,p) | 28.1 |
| Cyanide ion | DMSO | B3LYP/6-311+G(d,p) | 18.9 |
| Thiophenolate | Acetonitrile | M06-2X/6-311+G(d,p) | 16.5 |
Molecular Modeling and Docking Simulations for Understanding Ligand-Receptor Interactions
Molecular modeling and docking simulations are essential computational techniques for investigating how a ligand, such as this compound, might interact with a macromolecular receptor's binding site. These simulations predict the preferred orientation of the ligand within the receptor and estimate the strength of the non-covalent interactions, providing insights into the structural basis of molecular recognition without detailing any subsequent biological effects.
Docking studies on derivatives of 4-chloro-1,3-benzoxazole have provided a framework for understanding these interactions. biotech-asia.orgbiotech-asia.org The simulations typically begin with the three-dimensional structures of both the ligand and the receptor, often obtained from crystallographic data or homology modeling. The docking algorithm then samples a multitude of possible conformations of the ligand within the receptor's active site, scoring each conformation based on a force field that approximates the binding energy.
For this compound, several types of interactions are predicted to be crucial for its binding to a receptor. The benzoxazole ring system, being aromatic and containing heteroatoms, can participate in various non-covalent interactions:
Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, forming interactions with donor residues in the receptor, such as the side chains of arginine, lysine, or histidine.
Hydrophobic Interactions: The benzene (B151609) portion of the benzoxazole core can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the binding pocket.
π-Stacking: The aromatic ring can form π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's backbone or side chains.
Studies on related benzoxazole derivatives have identified key amino acid residues that are frequently involved in stabilizing the ligand within the binding pocket. nih.govresearcher.life While the specific residues depend on the particular receptor, a general pattern of interaction can be inferred. The table below summarizes the potential types of interactions and the corresponding amino acid residues that could be involved in the binding of this compound to a hypothetical receptor active site, based on findings for analogous compounds.
| Type of Interaction | Potential Interacting Residues in Receptor | Part of this compound Involved |
| Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Oxazole Nitrogen/Oxygen |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine, Proline | Benzene Ring |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Benzoxazole Aromatic System |
| Halogen Bonding | Aspartate, Glutamate, Main-chain Carbonyl Oxygen | Chlorine at C4 |
| van der Waals Contacts | Glycine, Methionine | Entire Molecule |
These molecular modeling approaches are fundamental in structural biology and medicinal chemistry for visualizing and analyzing the precise geometric and energetic complementarity between a ligand and its receptor.
Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Chloromethyl 1,3 Benzoxazole
Exploration of Novel and Sustainable Synthetic Methodologies for the Compound
The synthesis of benzoxazole (B165842) derivatives, including 4-Chloro-2-(chloromethyl)-1,3-benzoxazole, traditionally involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent. For the target compound, this typically involves the reaction of 2-amino-4-chlorophenol (B47367) with chloroacetic acid or a related derivative. nih.gov Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. biotech-asia.orgbiotech-asia.org
Key areas of exploration include:
Green Chemistry Approaches: The application of green synthetic methodologies is crucial for sustainable chemical production. mdpi.com This involves the use of eco-friendly solvents, reducing waste, and improving energy efficiency. mdpi.com For the synthesis of the benzoxazole core, methods utilizing deep eutectic solvents (DES), which are biodegradable and have low toxicity, are being investigated. mdpi.com
Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools to accelerate reaction times and improve yields compared to conventional heating methods. mdpi.com Mechanochemical reactions, performed by grinding solid reactants together, offer a solvent-free alternative that is both energy-efficient and environmentally friendly. mdpi.comnih.gov
Novel Catalytic Systems: The development of recyclable catalysts, such as nanomaterial-based catalysts, is a promising avenue. For instance, strontium carbonate nanoparticles have been used as a reusable catalyst for benzoxazole synthesis under solvent-free conditions. nih.gov Metal-free approaches, using promoters like imidazolium chloride, are also being developed to avoid metal contamination in the final products. mdpi.com
| Methodology | Key Features | Potential Advantages for Synthesizing this compound | Reference |
|---|---|---|---|
| Conventional Synthesis | Condensation of 2-amino-4-chlorophenol with chloroacetic acid derivatives, often requiring high temperatures and harsh acidic conditions. | Established and well-understood reaction pathways. | nih.gov |
| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate the reaction. | Significantly reduced reaction times, often leading to higher yields and purer products. | mdpi.com |
| Mechanochemical Synthesis (Grindstone Method) | Solvent-free reaction conducted by grinding reactants, sometimes with a catalyst. | High energy efficiency, minimal waste, eco-friendly. | nih.gov |
| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as a solvent system. | Biodegradable, low cost, and can enhance reaction rates and selectivity. | mdpi.com |
| Nanocatalysis | Employing catalysts at the nanoscale (e.g., SrCO₃ nanoparticles) to increase surface area and catalytic activity. | High efficiency, catalyst reusability, and mild reaction conditions. | nih.gov |
Development of Highly Efficient and Selective Catalytic Systems for its Functionalization
The this compound molecule possesses multiple reactive sites that can be targeted for functionalization, allowing for the creation of a diverse library of derivatives. biotech-asia.org The chloromethyl group at the C2 position is particularly susceptible to nucleophilic substitution, while the benzene (B151609) ring can undergo C-H functionalization. Future research will focus on developing catalytic systems that can achieve high efficiency and selectivity at these positions.
Emerging catalytic strategies include:
Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), are being explored as highly efficient and reusable heterogeneous catalysts for the synthesis and functionalization of benzoazoles. acs.org Their porous structure and tunable active sites offer advantages in terms of catalyst recovery and stability. acs.org
Transition Metal Catalysis: Various transition metals, including palladium, copper, and iron, are known to catalyze C-H functionalization and cross-coupling reactions. researchgate.netuni-muenchen.de Supported copper catalysts are being developed for the C-H amination of benzoxazoles, a key reaction for introducing nitrogen-containing functional groups. beilstein-journals.org Iron-catalyzed reactions are attractive due to the low cost and low toxicity of iron. uni-muenchen.de
Photoredox Catalysis: This approach uses light to drive chemical reactions, often under mild conditions. Copper-based photoredox catalysis is an emerging area for various organic transformations, including the functionalization of heterocyclic compounds. beilstein-journals.org
| Catalyst Type | Example | Target Reaction | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Metal-Organic Framework (MOF) | MIL-101(Cr) | Condensation and cyclization reactions. | Efficient synthesis of the core structure and potential for post-synthetic modification. | acs.org |
| Supported Copper Catalyst | Si-MonoAm-Cu(I) | C-H Amination at the C2 position. | Direct introduction of amino groups onto the benzoxazole ring, though the C2 position is already substituted in the target molecule. Could be adapted for other positions. | beilstein-journals.org |
| Palladium Complexes | Dendronized amine polymer-supported Pd | Cross-coupling reactions. | Functionalization of the chloro-substituted benzene ring via reactions like Suzuki or Buchwald-Hartwig coupling. | nih.gov |
| Iron Catalysts | FeCl₃ | Oxidative cyclization and C-H functionalization. | Cost-effective and environmentally friendly alternative for various functionalization reactions. | researchgate.netuni-muenchen.de |
Integrated Computational and Experimental Approaches for Reaction Discovery and Mechanism Elucidation
The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. nih.gov For this compound, these integrated approaches can accelerate the discovery of new reactions, optimize conditions, and provide deep insights into reaction mechanisms.
Molecular Docking and QSAR: Computational tools like molecular docking are widely used to predict the binding affinity of molecules to biological targets, such as enzymes or receptors. biotech-asia.orgbiotech-asia.orgnih.gov This helps in the rational design of new derivatives of this compound with potential therapeutic applications. biotech-asia.orgbiotech-asia.org Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR methods like CoMFA and CoMSIA, can build predictive models that correlate the chemical structure of derivatives with their biological activity, guiding further synthesis efforts. figshare.com
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations and other computational chemistry methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This information is invaluable for understanding how reactions proceed and for designing more efficient catalytic systems. mdpi.com For instance, computational studies can help elucidate the mechanism of C-H functionalization or nucleophilic substitution on the this compound scaffold.
Virtual Screening: Computational models can be used to virtually screen large libraries of reactants, catalysts, and solvents to identify promising candidates for experimental validation. nih.gov This approach saves significant time and resources compared to purely experimental screening methods. nih.gov
Expansion of its Role as a Core Building Block in Complex Organic Synthesis
The presence of two distinct reactive sites—the chloro substituent on the aromatic ring and the chloromethyl group—makes this compound a versatile building block for complex organic synthesis. biotech-asia.orgbiotech-asia.org Its aromatic character provides a stable core, while the reactive handles allow for controlled, stepwise elaboration into more complex molecular architectures. biotech-asia.org
Heterocyclic Oriented Synthesis (HOS): This compound can serve as a starting material in strategies aimed at producing diverse libraries of heterocyclic compounds. nih.gov The chloromethyl group can be converted into a variety of other functional groups (e.g., alcohols, amines, thiols, nitriles), while the chloro group on the ring can participate in cross-coupling reactions.
Synthesis of Bioactive Molecules: Benzoxazoles are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. researchgate.netnih.gov this compound is an ideal starting point for synthesizing analogs of known drugs or for discovering new therapeutic agents. biotech-asia.orgbiotech-asia.org For example, it can be used to synthesize derivatives for evaluation as anticancer, antimicrobial, or anti-inflammatory agents. biotech-asia.orgnih.gov
Material Science Applications: The benzoxazole core is also found in functional materials, such as photoluminescent compounds. mdpi.com The ability to functionalize this compound at two different positions allows for the tuning of its electronic and photophysical properties, making it a candidate for the development of new organic electronic materials.
Investigation into its Potential in Developing New Classes of Functional Molecules for Diverse Scientific Disciplines
The unique structural features of this compound provide a foundation for developing novel functional molecules with applications spanning multiple scientific fields. The inherent biological activity of the benzoxazole scaffold, combined with the synthetic versatility of this specific derivative, opens up numerous research avenues. researchgate.netmdpi.com
Medicinal Chemistry: Beyond established activities, there is potential to discover new therapeutic applications. Derivatives could be explored as inhibitors of novel biological targets, antiviral agents, or neuroprotective compounds. mdpi.comnih.gov The development of benzoxazole-based agents is particularly relevant in the context of rising drug resistance, where new antimicrobial scaffolds are urgently needed. mdpi.com
Agrochemicals: The benzoxazole core is present in some agrochemicals. Further derivatization of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. nih.gov
Molecular Probes and Sensors: By attaching fluorophores or other reporter groups to the benzoxazole scaffold, it may be possible to develop molecular probes for biological imaging or chemical sensors for detecting specific analytes. The reactivity of the chloromethyl group is well-suited for conjugation to other molecules. nih.gov
Functional Polymers: The compound can be functionalized to create monomers that can be incorporated into polymers. This could lead to materials with tailored thermal, mechanical, or electronic properties, leveraging the stability and aromaticity of the benzoxazole unit.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-Chloro-2-(chloromethyl)-1,3-benzoxazole, and how can reaction conditions be optimized?
- Answer : A common approach involves cyclization of chlorinated precursors or chloromethylation of benzoxazole derivatives. For example, chlorination of intermediates using reagents like Cl₂ or PCl₅ (as seen in isoxazole synthesis ) can be adapted. Critical parameters include:
- Temperature : Reflux conditions (e.g., ethanol with glacial acetic acid) ensure completion of cyclization steps .
- Catalyst : Acidic conditions (e.g., acetic acid) promote nucleophilic substitution in chloromethylation .
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates during functionalization .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C3–C9 = 1.504 Å) and angles (e.g., C10–C9–C3 = 113.4°), critical for confirming molecular geometry .
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., chloromethyl protons at δ ~4.5–5.0 ppm) and aromatic signals .
- Thermal analysis (TGA/DTA) : Assesses decomposition profiles (e.g., stability up to 200°C) .
Advanced Research Questions
Q. How do steric and electronic effects of the chloromethyl group influence reactivity in cross-coupling or substitution reactions?
- Answer :
- Steric effects : The chloromethyl group induces non-planar geometry (dihedral angle = 70.33° between benzoxazole and substituent), potentially hindering nucleophilic attack at the C2 position .
- Electronic effects : The electron-withdrawing chlorine atom increases electrophilicity at the chloromethyl carbon, favoring SN2 reactions with nucleophiles (e.g., amines or thiols) .
- Computational modeling : DFT studies can predict charge distribution and reactive sites (e.g., LUMO localization on the chloromethyl group) .
Q. How can researchers resolve contradictions in reported reaction mechanisms (e.g., competing pathways in nucleophilic substitution)?
- Answer :
- Kinetic studies : Monitor intermediate formation via in-situ IR or HPLC to distinguish between SN1/SN2 mechanisms .
- Isotopic labeling : Use ³⁶Cl-labeled reagents to track substitution regioselectivity .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-substituted benzisoxazoles) to identify mechanistic trends .
Q. What strategies are effective for studying surface adsorption or environmental interactions of this compound?
- Answer :
- Microspectroscopic imaging : Analyze adsorption on indoor surfaces (e.g., silica or polymers) using AFM or ToF-SIMS to study molecular-scale interactions .
- Chromatography (HPLC-MS) : Quantify degradation products in simulated environmental conditions (e.g., UV exposure or oxidative atmospheres) .
Methodological Guidance
Q. How should researchers design experiments to evaluate bioactivity (e.g., antimicrobial or enzyme inhibition)?
- Answer :
- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus or C. albicans) using agar diffusion or microdilution methods. Compare activity to ampicillin/clotrimazole controls .
- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing chlorine with methyl groups) and correlate changes with bioactivity .
Q. What safety protocols are critical during synthesis and waste disposal?
- Answer :
- Handling chlorinated reagents : Use fume hoods and PPE (gloves/goggles) to avoid inhalation or skin contact .
- Waste management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental release .
Data Contradiction Analysis
Q. How can discrepancies in crystallographic data (e.g., bond angle variations) be addressed?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
